molecular formula C14H20ClNSi B1603299 4-Chloro-N-(tert-butyldimethylsilyl)indole CAS No. 412048-45-4

4-Chloro-N-(tert-butyldimethylsilyl)indole

Cat. No.: B1603299
CAS No.: 412048-45-4
M. Wt: 265.85 g/mol
InChI Key: PDPSXASABIORPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(tert-butyldimethylsilyl)indole typically involves the protection of the indole nitrogen with a tert-butyldimethylsilyl group followed by chlorination at the 4-position. One common method involves the reaction of indole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole to form N-(tert-butyldimethylsilyl)indole. This intermediate is then chlorinated using a chlorinating agent like N-chlorosuccinimide (NCS) to yield this compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(tert-butyldimethylsilyl)indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while oxidation and reduction reactions can modify the indole ring .

Mechanism of Action

The mechanism of action of 4-Chloro-N-(tert-butyldimethylsilyl)indole is not well-documented. indole derivatives typically exert their effects by interacting with various molecular targets and pathways. For example, they can bind to receptors, enzymes, and other proteins, influencing biological processes such as cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-(tert-butyldimethylsilyl)ind

Properties

IUPAC Name

tert-butyl-(4-chloroindol-1-yl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNSi/c1-14(2,3)17(4,5)16-10-9-11-12(15)7-6-8-13(11)16/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPSXASABIORPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586016
Record name 1-[tert-Butyl(dimethyl)silyl]-4-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412048-45-4
Record name 4-Chloro-1-[(1,1-dimethylethyl)dimethylsilyl]-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=412048-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[tert-Butyl(dimethyl)silyl]-4-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-N-(tert-butyldimethylsilyl)indole
Reactant of Route 2
4-Chloro-N-(tert-butyldimethylsilyl)indole
Reactant of Route 3
4-Chloro-N-(tert-butyldimethylsilyl)indole
Reactant of Route 4
4-Chloro-N-(tert-butyldimethylsilyl)indole

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